molecular formula C13H24N2O B7518006 N-cycloheptyl-2-pyrrolidin-1-ylacetamide

N-cycloheptyl-2-pyrrolidin-1-ylacetamide

Cat. No. B7518006
M. Wt: 224.34 g/mol
InChI Key: YMUVOQGBLGMLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-pyrrolidin-1-ylacetamide, commonly known as CP 47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer as a part of their research into the endocannabinoid system. Since then, CP 47,497 has been found to have several interesting properties that make it a promising candidate for further research.

Mechanism of Action

CP 47,497 acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes. Specifically, it binds to the CB1 receptor, which is found primarily in the brain and nervous system. This binding activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception, mood, and other physiological processes.
Biochemical and Physiological Effects:
CP 47,497 has been found to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to affect the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that CP 47,497 may have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.

Advantages and Limitations for Lab Experiments

CP 47,497 has several advantages for lab experiments, including its potency, selectivity for the CB1 receptor, and well-established synthesis method. However, it also has some limitations, including its potential for abuse and the need for careful handling due to its toxic properties. Additionally, some researchers have raised concerns about the ethical implications of using synthetic cannabinoids in animal experiments.

Future Directions

There are several potential future directions for research on CP 47,497, including the development of new drugs based on its structure, the exploration of its effects on other physiological systems, and the investigation of its potential for treating specific diseases and conditions. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of CP 47,497, as well as its potential for abuse and addiction. Overall, CP 47,497 represents an exciting area of research with significant potential for advancing our understanding of the endocannabinoid system and developing new therapies for a wide range of conditions.

Synthesis Methods

CP 47,497 is synthesized through a multistep process that involves the reaction of heptanal with pyrrolidine and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound. This synthesis method has been optimized over the years to increase yields and decrease impurities, making it a reliable and efficient process.

Scientific Research Applications

CP 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been found to have neuroprotective properties. These findings suggest that CP 47,497 may be a promising candidate for the development of new drugs for these conditions.

properties

IUPAC Name

N-cycloheptyl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(11-15-9-5-6-10-15)14-12-7-3-1-2-4-8-12/h12H,1-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUVOQGBLGMLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-pyrrolidin-1-ylacetamide

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